molecular formula C6H15FN4 B025479 2-(4-Amino-5-fluoropentyl)guanidine CAS No. 107240-29-9

2-(4-Amino-5-fluoropentyl)guanidine

Cat. No.: B025479
CAS No.: 107240-29-9
M. Wt: 162.21 g/mol
InChI Key: RPRVEFYLLHZWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-5-fluoropentyl)guanidine, also known as L-655,708 or L-655,708 hydrochloride, is a selective antagonist of the GABA-A receptor. This chemical compound has been widely studied for its potential use in treating various neurological conditions, including anxiety, depression, and epilepsy.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-fluoropentyl)guanidine involves the selective antagonism of the GABA-A receptor. This receptor is responsible for regulating the inhibitory neurotransmitter GABA in the brain, which plays a crucial role in controlling neuronal excitability. By blocking this receptor, this compound increases neuronal excitability, leading to a reduction in anxiety, depression, and seizure activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, enhancing cognitive function, and reducing seizure activity. These effects are thought to be due to the selective antagonism of the GABA-A receptor, which leads to an increase in neuronal excitability and a reduction in inhibitory neurotransmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Amino-5-fluoropentyl)guanidine for lab experiments is its selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various neurological conditions. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-Amino-5-fluoropentyl)guanidine. One area of interest is its potential use in treating anxiety and depression in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential use in treating epilepsy. Studies are needed to determine the optimal dosage and administration of this compound for the treatment of seizures. Finally, further research is needed to understand the long-term effects of this compound on the brain and its potential use in treating other neurological conditions.

Synthesis Methods

The synthesis of 2-(4-Amino-5-fluoropentyl)guanidine involves the reaction of 2-amino-2-methylpropan-1-ol with 4-chloro-5-fluoropentanoyl chloride, followed by the reaction with guanidine. The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

2-(4-Amino-5-fluoropentyl)guanidine has been extensively studied for its potential use in treating various neurological conditions. Studies have shown that this compound is a potent and selective antagonist of the GABA-A receptor, which plays a crucial role in regulating the inhibitory neurotransmitter GABA in the brain. This makes it a promising candidate for the treatment of anxiety, depression, and epilepsy.

Properties

107240-29-9

Molecular Formula

C6H15FN4

Molecular Weight

162.21 g/mol

IUPAC Name

2-(4-amino-5-fluoropentyl)guanidine

InChI

InChI=1S/C6H15FN4/c7-4-5(8)2-1-3-11-6(9)10/h5H,1-4,8H2,(H4,9,10,11)

InChI Key

RPRVEFYLLHZWAI-UHFFFAOYSA-N

SMILES

C(CC(CF)N)CN=C(N)N

Canonical SMILES

C(CC(CF)N)CN=C(N)N

synonyms

fluoromethylagmatine
monofluoromethylagmatine

Origin of Product

United States

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